Cas no 1784533-88-5 (3-Chloro-4-fluoro-5-methylphenol)

3-Chloro-4-fluoro-5-methylphenol is a halogenated phenolic compound characterized by its distinct substitution pattern, featuring chloro, fluoro, and methyl groups at the 3, 4, and 5 positions, respectively. This structure imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of multiple electron-withdrawing groups enhances its utility in electrophilic substitution reactions, while the methyl group contributes to steric and electronic modulation. The compound exhibits moderate solubility in organic solvents and stability under standard conditions, facilitating its handling in laboratory and industrial settings. Its precise functionalization makes it suitable for constructing complex molecular architectures, particularly in agrochemical and medicinal chemistry research.
3-Chloro-4-fluoro-5-methylphenol structure
1784533-88-5 structure
Product Name:3-Chloro-4-fluoro-5-methylphenol
CAS No:1784533-88-5
MF:C7H6ClFO
MW:160.573344707489
CID:5000605
Update Time:2026-02-27

3-Chloro-4-fluoro-5-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-fluoro-5-methylphenol
    • Inchi: 1S/C7H6ClFO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3
    • InChI Key: MQUKZLZHTFOBCN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C)C=1F)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2

3-Chloro-4-fluoro-5-methylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010015584-250mg
3-Chloro-4-fluoro-5-methylphenol
1784533-88-5 97%
250mg
489.60 USD 2021-07-05
Alichem
A010015584-500mg
3-Chloro-4-fluoro-5-methylphenol
1784533-88-5 97%
500mg
806.85 USD 2021-07-05
Alichem
A010015584-1g
3-Chloro-4-fluoro-5-methylphenol
1784533-88-5 97%
1g
1,504.90 USD 2021-07-05
Aaron
AR022L8Y-250mg
3-Chloro-4-fluoro-5-methylphenol
1784533-88-5 95%
250mg
$886.00 2025-02-13
Aaron
AR022L8Y-500mg
3-Chloro-4-fluoro-5-methylphenol
1784533-88-5 95%
500mg
$1007.00 2025-02-13
abcr
AB582912-250mg
3-Chloro-4-fluoro-5-methylphenol, 95%; .
1784533-88-5 95%
250mg
€644.60 2024-08-02
abcr
AB582912-500mg
3-Chloro-4-fluoro-5-methylphenol, 95%; .
1784533-88-5 95%
500mg
€898.50 2024-08-02
abcr
AB582912-1g
3-Chloro-4-fluoro-5-methylphenol, 95%; .
1784533-88-5 95%
1g
€1236.50 2024-08-02
1PlusChem
1P022L0M-50mg
3-Chloro-4-fluoro-5-methylphenol
1784533-88-5 95%
50mg
$335.00 2024-06-18
1PlusChem
1P022L0M-100mg
3-Chloro-4-fluoro-5-methylphenol
1784533-88-5 95%
100mg
$485.00 2024-06-18

3-Chloro-4-fluoro-5-methylphenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1784533-88-5)3-Chloro-4-fluoro-5-methylphenol
Order Number:A1224253
Stock Status:in Stock
Quantity:250mg/500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:46
Price ($):382/532/733
Email:sales@amadischem.com

Additional information on 3-Chloro-4-fluoro-5-methylphenol

3-Chloro-4-fluoro-5-methylphenol (CAS No. 1784533-88-5): An Overview of Its Properties, Applications, and Recent Research

3-Chloro-4-fluoro-5-methylphenol (CAS No. 1784533-88-5) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique chloro, fluoro, and methyl substitutions on the phenolic ring, exhibits a range of interesting properties that make it a valuable component in various applications. This article provides a comprehensive overview of 3-Chloro-4-fluoro-5-methylphenol, including its chemical structure, physical and chemical properties, synthesis methods, and recent research developments.

Chemical Structure and Properties

3-Chloro-4-fluoro-5-methylphenol is a substituted phenol with the molecular formula C8H7ClFO. The compound features a phenolic hydroxyl group (-OH) at the 1-position, a chlorine atom at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 5-position. These substitutions contribute to its distinct chemical and physical properties. The presence of the hydroxyl group makes it slightly soluble in water, while the halogen substituents (chlorine and fluorine) enhance its lipophilicity. The methyl group further modifies its electronic properties and reactivity.

The molecular weight of 3-Chloro-4-fluoro-5-methylphenol is approximately 166.6 g/mol. It exists as a white to off-white solid at room temperature with a melting point ranging from 70 to 72°C. The compound is stable under normal conditions but should be stored in a cool, dry place to prevent degradation.

Synthesis Methods

The synthesis of 3-Chloro-4-fluoro-5-methylphenol can be achieved through various routes, each with its own advantages and limitations. One common method involves the substitution of a suitable starting material with chlorine, fluorine, and methyl groups followed by deprotection to form the phenolic hydroxyl group. For example, starting from 4-fluoro-3-chlorotoluene, the compound can be brominated at the 6-position and then subjected to hydrolysis to form the phenolic derivative.

An alternative approach involves the direct functionalization of a phenolic precursor using selective halogenation and alkylation reactions. This method allows for greater control over the substitution pattern and can be optimized for large-scale production.

Applications in Chemistry and Biology

3-Chloro-4-fluoro-5-methylphenol has found applications in various areas of chemistry and biology due to its unique properties. In organic synthesis, it serves as an important building block for the preparation of more complex molecules. Its reactivity can be tuned by modifying the substituents on the phenolic ring, making it useful in synthetic transformations such as coupling reactions and functional group interconversions.

In biological research, 3-Chloro-4-fluoro-5-methylphenol has been studied for its potential as an inhibitor of specific enzymes and receptors. Recent studies have shown that it exhibits moderate inhibitory activity against certain kinases and G protein-coupled receptors (GPCRs). These findings suggest that it could be developed into novel therapeutic agents for treating diseases such as cancer and neurological disorders.

Clinical Trials and Drug Development

The potential therapeutic applications of 3-Chloro-4-fluoro-5-methylphenol have led to increased interest in its clinical evaluation. Several preclinical studies have demonstrated its efficacy in inhibiting tumor growth and reducing inflammation in animal models. These promising results have paved the way for further clinical trials to assess its safety and efficacy in humans.

In one notable study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of 3-Chloro-4-fluoro-5-methylphenol-derived compounds in vitro and in vivo. The results showed that these compounds effectively inhibited cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.

Recent Research Developments

The field of research surrounding 3-Chloro-4-fluoro-5-methylphenol continues to evolve with new discoveries being made regularly. Recent advancements have focused on optimizing its pharmacological properties through structural modifications and rational drug design strategies.

In a study published in Organic Letters, scientists reported the synthesis of novel derivatives of 3-Chloro-4-fluoro-5-methylphenol with enhanced biological activity. By introducing additional functional groups such as amino acids or sugars, they were able to improve its solubility, stability, and target specificity. These derivatives showed improved potency against various disease targets compared to the parent compound.

Anther area of active research involves exploring the use of 3-Chloro-4-fluoro-5-methylphenol strong>-based compounds as imaging agents for diagnostic purposes. Preliminary studies have demonstrated their potential for non-invasive imaging techniques such as positron emission tomography (PET) due to their ability to selectively bind to specific biomarkers in vivo.

Safety Considerations strong> p > < p >While< strong >3-Chloro - 4 - fluoro - 5 - methylphenol strong >is generally considered safe when handled properly , standard precautions should be taken when working with this compound . It is important to wear appropriate personal protective equipment (PPE) , such as gloves , goggles , and lab coats , to prevent skin contact or inhalation . Additionally , proper disposal methods should be followed to ensure environmental safety . p > article > response >

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1784533-88-5)3-Chloro-4-fluoro-5-methylphenol
A1224253
Purity:99%/99%/99%
Quantity:250mg/500mg/1g
Price ($):382/532/733
Email